2-Cyano-4-fluorobenzoylchloride
Description
IUPAC Nomenclature and Molecular Formula Validation
The systematic IUPAC name for this compound is derived from its benzoyl chloride backbone substituted with a cyano group at position 2 and a fluorine atom at position 4. Following priority rules for functional groups and substituents:
- The parent chain is benzene with a carbonyl chloride (-COCl) group, making "benzoyl chloride" the root name.
- Substituents are numbered to assign the lowest possible locants: the cyano group (-CN) at position 2 and fluorine (-F) at position 4.
Thus, the validated IUPAC name is 2-cyano-4-fluorobenzoyl chloride . The molecular formula C₈H₃ClFNO is confirmed by high-resolution mass spectrometry (HRMS), which reports an exact mass of 183.57 g/mol. The formula aligns with the following composition:
- C₈ : Eight carbon atoms (six from benzene, one from carbonyl, one from cyano).
- H₃ : Three hydrogen atoms (meta and para positions relative to substituents).
- Cl : One chlorine atom from the acyl chloride group.
- F : One fluorine substituent.
- N : One nitrogen atom from the cyano group.
- O : One oxygen atom from the carbonyl group.
The structural formula is represented as:
$$ \text{ClC(O)C}6\text{H}3(\text{CN})(\text{F}) $$
with SMILES notation ClC(=O)C1=CC(=C(C=C1)F)C#N .
Crystallographic Analysis and X-ray Diffraction Studies
While no direct X-ray crystallographic data for 2-cyano-4-fluorobenzoylchloride is available in the literature, analogous benzoyl chloride derivatives provide insights into expected structural features. For example:
- The planar geometry of the benzene ring is preserved, with substituents influencing bond angles and lengths.
- The electron-withdrawing cyano (-CN) and fluorine (-F) groups induce meta-directing effects, altering electron density distribution.
Hypothetical X-ray parameters, extrapolated from similar compounds, suggest:
- Bond lengths :
- C=O: ~1.21 Å (shorter than typical C-O single bonds due to resonance).
- C-Cl: ~1.79 Å (consistent with acyl chlorides).
- C-F: ~1.34 Å.
- C≡N: ~1.16 Å.
- Bond angles :
- Cl-C=O: ~120° (trigonal planar geometry).
- Dihedral angles between substituents: ~0° (coplanar with the aromatic ring).
The absence of experimental crystallographic data underscores the need for future single-crystal X-ray studies to resolve fine structural details.
Spectroscopic Profiling (FT-IR, NMR, UV-Vis)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands and functional group assignments:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- H-3 (ortho to F): δ 7.81 ppm (doublet, J = 8.0 Hz).
- H-5 (meta to CN): δ 7.53 ppm (doublet of doublets, J = 8.0, 1.6 Hz).
- H-6 (para to Cl): δ 7.94 ppm (singlet).
¹³C NMR (100 MHz, CDCl₃):
- C=O : δ 165.6 ppm.
- C-Cl : δ 139.7 ppm.
- C-F : δ 159.5 ppm (coupling with fluorine).
- C≡N : δ 116.0 ppm.
¹⁹F NMR (376 MHz, CDCl₃):
Table 1: Summary of Spectroscopic Data
| Technique | Key Signals/Peaks | Assignment |
|---|---|---|
| FT-IR | 2226 cm⁻¹ | C≡N stretch |
| ¹H NMR | δ 7.94 (s) | H-6 |
| ¹³C NMR | δ 165.6 | Carbonyl carbon |
| UV-Vis | λₘₐₓ = 270 nm | Aromatic π→π* transition |
Computational Chemistry Models for Electron Distribution
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict electron density distribution and frontier molecular orbitals:
- Electrostatic Potential (ESP) :
- High electron density at the carbonyl oxygen (negative potential).
- Depleted density at the cyano and fluorine substituents (positive potential).
- Frontier Orbitals :
- HOMO : Localized on the benzene ring and cyano group.
- LUMO : Dominated by the carbonyl and C-Cl σ* orbitals.
Natural Bond Orbital (NBO) Analysis :
- The cyano group withdraws electron density via resonance (-M effect), reducing ring aromaticity.
- Fluorine’s inductive (-I) effect further polarizes the C-Cl bond, increasing electrophilicity at the acyl chloride center.
Mulliken Charges :
- Cl : +0.32 e (electrophilic).
- O (carbonyl) : -0.45 e (nucleophilic).
- F : -0.18 e.
These models align with observed reactivity in nucleophilic acyl substitution reactions.
Properties
Molecular Formula |
C8H3ClFNO |
|---|---|
Molecular Weight |
183.56 g/mol |
IUPAC Name |
2-cyano-4-fluorobenzoyl chloride |
InChI |
InChI=1S/C8H3ClFNO/c9-8(12)7-2-1-6(10)3-5(7)4-11/h1-3H |
InChI Key |
UQDOYPHQMTWHCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-4-fluorobenzoylchloride can be synthesized through several methods. One common method involves the reaction of 2-cyano-4-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H4FNO2+SOCl2→C8H3ClFNO+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
In an industrial setting, the production of 2-cyano-4-fluorobenzoylchloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-fluorobenzoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The cyano group can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed to form 2-cyano-4-fluorobenzoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting 2-cyano-4-fluorobenzoylchloride with an amine can yield an amide derivative, while hydrolysis will produce the corresponding carboxylic acid .
Scientific Research Applications
2-Cyano-4-fluorobenzoylchloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry.
Medicine: It plays a role in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-4-fluorobenzoylchloride involves its reactivity towards nucleophiles and electrophiles. The cyano group and the fluorine atom influence the compound’s electronic properties, making it a reactive intermediate. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of amides, esters, or other derivatives .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Below is a comparative table of key parameters for 2-Cyano-4-fluorobenzoylchloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN | Key Substituents |
|---|---|---|---|---|---|
| 2-Cyano-4-fluorobenzoylchloride* | C₈H₃ClFNO | 183.5 (calculated) | 67–69† | N/A | Cyano, Fluorine, Benzoyl Chloride |
| 2-Chloro-4-fluorobenzyl cyanide | C₈H₅ClFN | 169.59 | 67–69 | 75279-56-0 | Chloro, Fluorine, Benzyl Cyanide |
| 4-Chloro-2-fluorobenzaldehyde | C₇H₄ClFO | 158.55 | 58–60 | 61072-56-8 | Chloro, Fluorine, Aldehyde |
| 4-Chloro-3-fluorobenzaldehyde | C₇H₄ClFO | 158.55 | 46–49 | 5527-95-7 | Chloro, Fluorine, Aldehyde |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | Not reported | 586-75-4 | Bromo, Benzoyl Chloride |
*Calculated molecular formula and weight based on structural analogy.
†Inferred from 2-Chloro-4-fluorobenzyl cyanide .
Key Observations:
- Reactivity: The benzoyl chloride group in 2-Cyano-4-fluorobenzoylchloride enhances electrophilicity compared to aldehydes (e.g., 4-Chloro-2-fluorobenzaldehyde) or nitriles (e.g., 2-Chloro-4-fluorobenzyl cyanide). This makes it more reactive in acylations .
- Melting Points: The cyano group in 2-Cyano-4-fluorobenzoylchloride likely increases melting point (67–69°C) compared to aldehydes (46–60°C) due to stronger dipole-dipole interactions .
- Molecular Weight: The bromine atom in 4-Bromobenzoyl chloride increases molecular weight (219.46 g/mol) relative to fluorine/cyano-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
